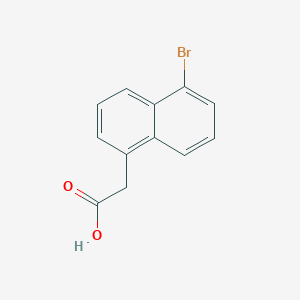
1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine
Overview
Description
1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine: is an organic compound that features a bromophenyl group, a morpholine ring, and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine typically involves the following steps:
Bromination: The starting material, phenyl ethylamine, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Morpholine Introduction: The brominated intermediate is then reacted with morpholine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the morpholine ring can enhance the compound’s solubility and stability. The ethylamine chain may play a role in the compound’s overall bioactivity by interacting with biological membranes or proteins.
Comparison with Similar Compounds
[1-(3-Chlorophenyl)-2-(4-morpholinyl)ethyl]methylamine: Similar structure but with a chlorine atom instead of bromine.
[1-(3-Fluorophenyl)-2-(4-morpholinyl)ethyl]methylamine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom in 1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine may confer unique reactivity and binding properties compared to its chloro and fluoro analogs.
- The combination of the bromophenyl group and morpholine ring makes this compound particularly interesting for medicinal chemistry applications.
Properties
Molecular Formula |
C13H19BrN2O |
|---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H19BrN2O/c1-15-13(10-16-5-7-17-8-6-16)11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 |
InChI Key |
LXCXBWNDTKQXOO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1CCOCC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


diphenylsilane](/img/structure/B8622279.png)

![5-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B8622287.png)

![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B8622307.png)



![1-Benzo[b]thiophen-4-yl-2-bromo-ethanone](/img/structure/B8622361.png)


![{4-[(1,3-Benzothiazol-2-yl)sulfanyl]phenyl}(2,5-dichlorophenyl)methanone](/img/structure/B8622381.png)
